3-Phenylbut-2-enoic acid
Overview
Description
3-Phenylbut-2-enoic acid, also known as β-methylcinnamic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a phenyl group attached to a butenoic acid backbone. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylbut-2-enoic acid can be synthesized through several methods. One common synthetic route involves the reaction of phosphonoacetic acid triethyl ester with benzaldehyde. This reaction proceeds via a Wittig reaction mechanism, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction typically requires controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of phenylbutanol derivatives.
Substitution: Formation of various substituted phenylbutenoic acids.
Scientific Research Applications
3-Phenylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Similar in structure but lacks the methyl group on the butenoic acid backbone.
Crotonic acid: Another butenoic acid derivative but without the phenyl group.
Phenylacetic acid: Contains a phenyl group but differs in the position of the carboxylic acid group.
Uniqueness
3-Phenylbut-2-enoic acid is unique due to the presence of both a phenyl group and a butenoic acid backbone, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(E)-3-phenylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXWJYDPDXUVSV-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-20-8 | |
Record name | 2-Butenoic acid, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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